molecular formula C18H16Cl2N2O2S2 B2933538 2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896604-83-4

2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2933538
CAS RN: 896604-83-4
M. Wt: 427.36
InChI Key: QFQJJLQANCGQRM-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C18H16Cl2N2O2S2 . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions depending on the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Gastroprotective Properties

The study of similar compounds, such as ebrotidine, highlights potential gastroprotective applications. Ebrotidine demonstrates the ability to enhance the synthesis and secretion of mucus in the stomach, which could suggest that compounds with similar structural features might also exhibit beneficial effects in treating ulcer disease or enhancing gastric mucosal repair (Slomiany, Piotrowski, & Slomiany, 1997).

Environmental Persistence and Toxicity

Research on parabens, which share some functional similarities with the target compound, sheds light on the environmental impact, including their persistence in aquatic environments and potential as weak endocrine disruptors. This suggests the importance of studying similar compounds for their environmental behavior and impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Metabolism of Halogenated Compounds

The metabolism of chlorinated ethylenes, which might be structurally related to the compound , involves the formation of chloroethylene epoxides as intermediate products. Understanding the metabolic pathways of such compounds can provide insights into their toxicity, potential health risks, and mechanisms of action (Leibman & Ortiz, 1977).

Synthesis and Applications in Organic Chemistry

The synthetic utilities of o-phenylenediamines for producing various heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines, demonstrate the rich chemical reactivity and potential applications of related sulfonamide compounds in drug development and organic synthesis (Ibrahim, 2011).

Corrosion Inhibition

Tolyltriazole, a compound with some similarity in application, is used as a corrosion inhibitor for copper and brass. This suggests potential research avenues into the use of similar compounds for protecting metals from corrosion, which is of significant interest in industrial applications (Walker, 1976).

properties

IUPAC Name

2,5-dichloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2S2/c1-12-3-2-4-13(9-12)18-22-15(11-25-18)7-8-21-26(23,24)17-10-14(19)5-6-16(17)20/h2-6,9-11,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQJJLQANCGQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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